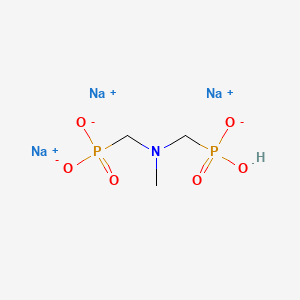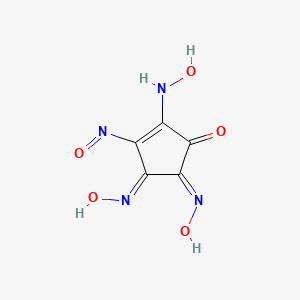
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one is a chemical compound with the molecular formula C5H4N4O5 and a molecular weight of 200.11 g/mol . This compound is known for its unique structure, which includes four hydroxyimino groups attached to a cyclopentanone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino groups. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino groups to other functional groups, such as amines.
Substitution: The hydroxyimino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .
Scientific Research Applications
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one.
Hydroxyimino derivatives: Compounds with similar hydroxyimino functional groups.
Uniqueness
This compound is unique due to the presence of four hydroxyimino groups on a cyclopentanone ring, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14379-01-2 |
|---|---|
Molecular Formula |
C5H4N4O5 |
Molecular Weight |
200.11 |
IUPAC Name |
2,5-bis(hydroxyamino)-3,4-dinitrosocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4N4O5/c10-5-3(8-13)1(6-11)2(7-12)4(5)9-14/h13-14H,(H2,8,9,10) |
InChI Key |
IXHNKFHFEMGEHU-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C1=O)NO)N=O)N=O)NO |
Synonyms |
2,3,4,5-Tetrakis(hydroxyimino)cyclopentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline](/img/structure/B576914.png)
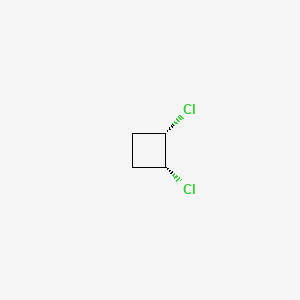

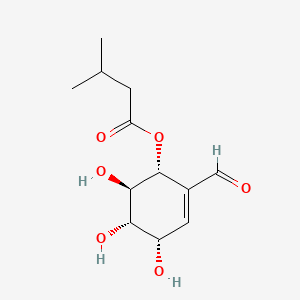
![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)
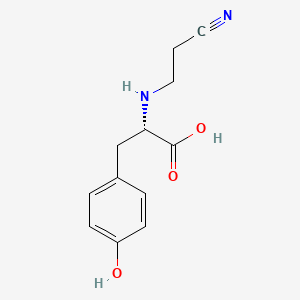
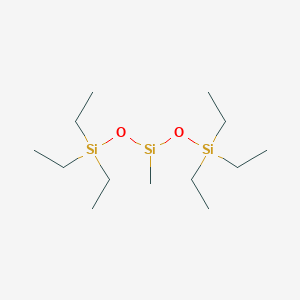
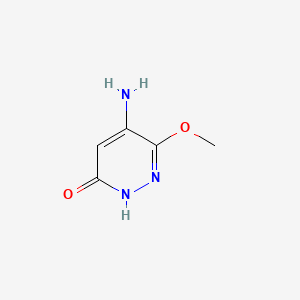
![(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B576925.png)
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)

